![molecular formula C11H18NO4P B14194185 Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate CAS No. 879885-74-2](/img/structure/B14194185.png)
Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate typically involves the Kabachnik–Fields reaction. This reaction is a one-pot, three-component process that combines an aldehyde, an amine, and a phosphite under mild conditions. For instance, the reaction of 4-hydroxybenzaldehyde with diethyl phosphite and an appropriate amine in the presence of a catalyst such as nano copper oxide can yield the desired phosphonate .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Medicine: Research has explored its use in developing new pharmaceuticals, especially those targeting neurological disorders.
Industry: It is used as an antioxidant in polymers, providing thermal stability during processing.
Mécanisme D'action
The mechanism of action of Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in the synthesis of nerve agents.
Diethyl 4-methylbenzylphosphonate: Used in similar applications but differs in its molecular structure and specific uses.
Uniqueness
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a cholinesterase inhibitor sets it apart from other phosphonates, making it valuable in medicinal chemistry.
Propriétés
Numéro CAS |
879885-74-2 |
|---|---|
Formule moléculaire |
C11H18NO4P |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
4-[(R)-amino(diethoxyphosphoryl)methyl]phenol |
InChI |
InChI=1S/C11H18NO4P/c1-3-15-17(14,16-4-2)11(12)9-5-7-10(13)8-6-9/h5-8,11,13H,3-4,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
MIBRBARXNYJCNQ-LLVKDONJSA-N |
SMILES isomérique |
CCOP(=O)([C@H](C1=CC=C(C=C1)O)N)OCC |
SMILES canonique |
CCOP(=O)(C(C1=CC=C(C=C1)O)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


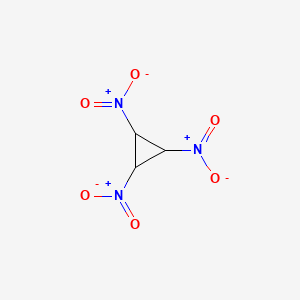

![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)

![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
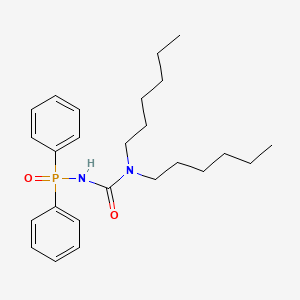
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
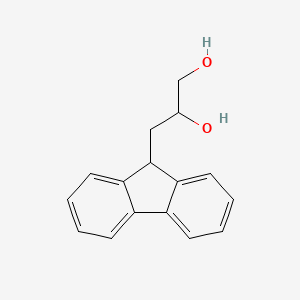
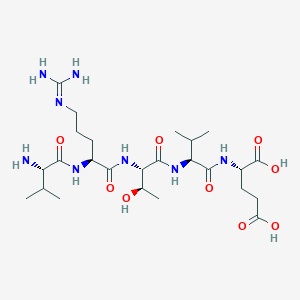
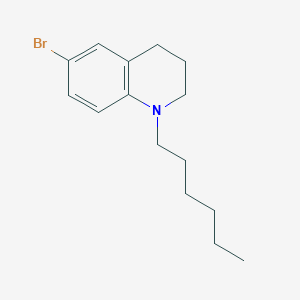
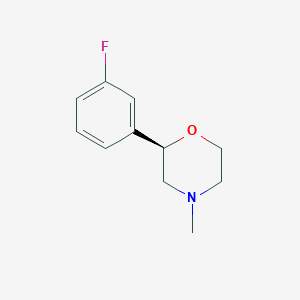
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
